molecular formula C21H19ClN2O3 B285141 Ethyl 4-(4-acetylanilino)-6-chloro-8-methylquinoline-3-carboxylate

Ethyl 4-(4-acetylanilino)-6-chloro-8-methylquinoline-3-carboxylate

Cat. No.: B285141
M. Wt: 382.8 g/mol
InChI Key: CCMSQKIBTYNVHL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 4-(4-acetylanilino)-6-chloro-8-methylquinoline-3-carboxylate, also known as EACMQC, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound belongs to the quinoline family of compounds and has been found to have interesting biochemical and physiological effects. In

Mechanism of Action

The mechanism of action of Ethyl 4-(4-acetylanilino)-6-chloro-8-methylquinoline-3-carboxylate is not fully understood. However, it has been suggested that this compound may exert its biological effects by inhibiting the activity of certain enzymes or by binding to specific receptors in cells.
Biochemical and Physiological Effects
This compound has been found to have interesting biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells by inducing apoptosis, or programmed cell death. This compound has also been found to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. In addition, this compound has been found to have anti-microbial properties by inhibiting the growth of certain bacteria.

Advantages and Limitations for Lab Experiments

Ethyl 4-(4-acetylanilino)-6-chloro-8-methylquinoline-3-carboxylate has several advantages for use in lab experiments. It is a stable compound that can be easily synthesized in large quantities. This compound is also relatively soluble in water, which makes it easy to use in biological assays. However, this compound has some limitations for use in lab experiments. It has been found to be cytotoxic at high concentrations, which limits its use in certain cell-based assays.

Future Directions

There are several future directions for research on Ethyl 4-(4-acetylanilino)-6-chloro-8-methylquinoline-3-carboxylate. One area of research could focus on the development of new synthetic methods for this compound that are more efficient and cost-effective. Another area of research could focus on the identification of the specific receptors or enzymes that this compound binds to, which could provide insight into its mechanism of action. Additionally, future research could focus on the development of new derivatives of this compound that have improved biological activities and fewer side effects.

Synthesis Methods

The synthesis of Ethyl 4-(4-acetylanilino)-6-chloro-8-methylquinoline-3-carboxylate involves a multi-step process that starts with the reaction of 4-acetylaniline with ethyl 8-chloro-6-methoxyquinoline-3-carboxylate in the presence of a base. This reaction produces 4-(4-acetylanilino)-6-chloro-8-methoxyquinoline-3-carboxylic acid ethyl ester. This intermediate compound is then subjected to a series of chemical reactions that involve the use of various reagents and solvents to produce the final product, this compound.

Scientific Research Applications

Ethyl 4-(4-acetylanilino)-6-chloro-8-methylquinoline-3-carboxylate has been studied for its potential applications in scientific research, particularly in the field of medicinal chemistry. It has been found to have interesting biological activities, including anti-inflammatory, anti-cancer, and anti-microbial properties. This compound has also been studied for its potential use as a fluorescent probe for the detection of metal ions in biological systems.

Properties

Molecular Formula

C21H19ClN2O3

Molecular Weight

382.8 g/mol

IUPAC Name

ethyl 4-(4-acetylanilino)-6-chloro-8-methylquinoline-3-carboxylate

InChI

InChI=1S/C21H19ClN2O3/c1-4-27-21(26)18-11-23-19-12(2)9-15(22)10-17(19)20(18)24-16-7-5-14(6-8-16)13(3)25/h5-11H,4H2,1-3H3,(H,23,24)

InChI Key

CCMSQKIBTYNVHL-UHFFFAOYSA-N

SMILES

CCOC(=O)C1=C(C2=CC(=CC(=C2N=C1)C)Cl)NC3=CC=C(C=C3)C(=O)C

Canonical SMILES

CCOC(=O)C1=CN=C2C(=CC(=CC2=C1NC3=CC=C(C=C3)C(=O)C)Cl)C

Origin of Product

United States

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